![molecular formula C18H20O5 B1265166 threo-Honokitriol CAS No. 1099687-80-5](/img/structure/B1265166.png)
threo-Honokitriol
Overview
Description
“threo-Honokitriol” is a chemical compound with the molecular formula C18H20O5 and a molecular weight of 316.35 . It is derived from the barks of Magnolia officinalis .
Synthesis Analysis
The synthesis of “threo-Honokitriol” involves complex chemical reactions. A study has shown that L-threonine transaldolase can catalyze the trans-aldehyde reaction of L-threonine and aldehyde to produce L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity .
Molecular Structure Analysis
The molecular structure of “threo-Honokitriol” is characterized by its molecular formula C18H20O5 . More detailed structural analysis would require advanced techniques such as 1D and 2D NMR experiments.
Chemical Reactions Analysis
The chemical reactions involving “threo-Honokitriol” are complex and would require a detailed study. As a general rule, diastereomers like “threo-Honokitriol” have different physical properties and often different chemical reactivity .
Physical And Chemical Properties Analysis
“threo-Honokitriol” has a predicted boiling point of 611.6±55.0 °C and a predicted density of 1.323±0.06 g/cm3 . It also has a predicted pKa of 9.54±0.50 .
Relevant Papers
Several papers have been published on “threo-Honokitriol”. One paper discusses the phenolic constituents from the stem bark of Magnolia officinalis, which includes "threo-Honokitriol" . Another paper discusses the honokiol derivatives from the stem bark of Magnolia officinalis and their anticholinesterase activities . These papers provide valuable insights into the properties and potential applications of “threo-Honokitriol”.
Scientific Research Applications
Phenolic Constituents and Anti-Inflammatory Activities
- Phenolic Compounds from Magnolia officinalis : A study by (Shen et al., 2009) identified threo-honokitriol as one of the compounds isolated from the stem bark of Magnolia officinalis. This research explored the anti-inflammatory and antioxidative activities of these compounds, noting the potential of Magnolia officinalis constituents in these areas.
Neuroprotective Effects
- Neuroprotective Activity in Cerebellar Granule Cell Damage : A study by (Lin et al., 2006) investigated the neuroprotective effects of honokiol and magnolol (related to threo-honokitriol) against neuron toxicity in various models. The findings suggested potential therapeutic applications in neurodegenerative diseases.
Anticancer Properties
- Honokiol Derivatives and Anticholinesterase Activities : A 2019 study by (Zhang et al.) explored honokiol derivatives, including threo-honokitriol, for their anticholinesterase activities. This research indicates the potential of these compounds in cancer therapeutics.
- Multifaceted Anticancer Activities of Honokiol : The study by (Banik et al., 2019) highlights honokiol's role in modulating various oncogenic targets and pathways. It suggests a potential for honokiol-related compounds, like threo-honokitriol, in cancer therapy.
Anti-Inflammatory and Antioxidant Effects
- Honokiol in Inflammatory Pain Models : (Khalid et al., 2018) investigated honokiol's anti-inflammatory and antioxidant effects, indicating its potential therapeutic use in inflammation-related disorders.
Dermatological Applications
- Honokiol for Dermatologic Disorders : Research by (Shen et al., 2010) on honokiol and related compounds like threo-honokitriol suggests potential applications in treating dermatologic disorders due to their antioxidative and anti-inflammatory properties.
properties
IUPAC Name |
(1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOLPWSGNGKSH-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@@H]([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Honokitriol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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